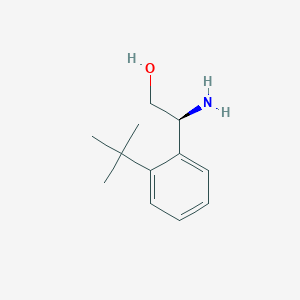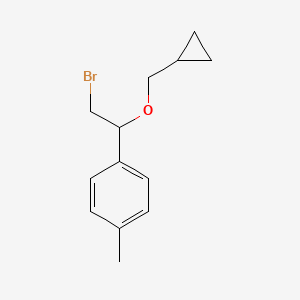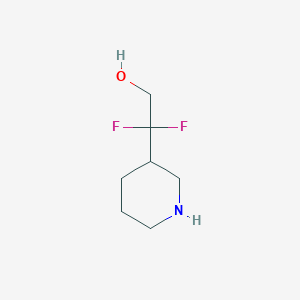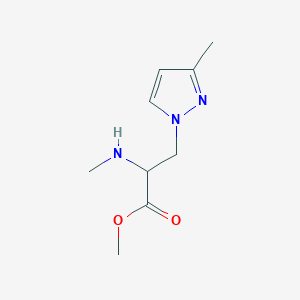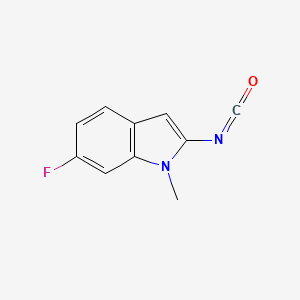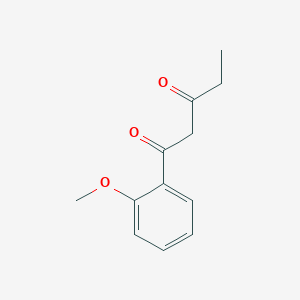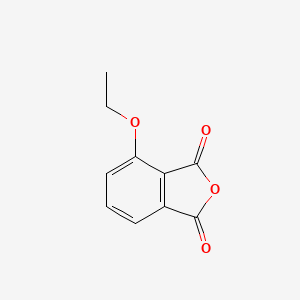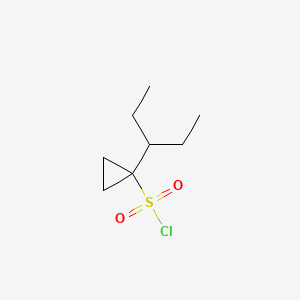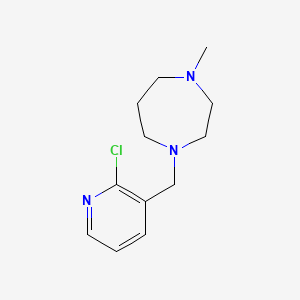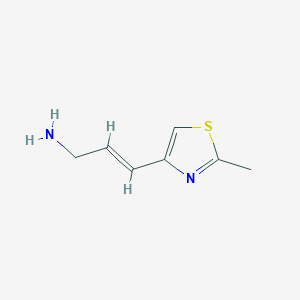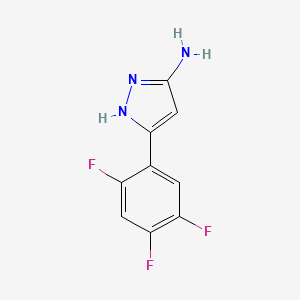
3-Amino-5-(2,4,5-trifluorophenyl)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4,5-trifluorophenyl)-1H-pyrazol-3-amine is a chemical compound characterized by the presence of a pyrazole ring substituted with a trifluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4,5-trifluorophenyl)-1H-pyrazol-3-amine typically involves the reaction of 2,4,5-trifluorophenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction conditions often include the use of a base such as potassium carbonate in a polar solvent like ethanol, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis starting from commercially available 2,4,5-trifluorophenylacetic acid. The process includes halogenation, cyanation, and hydrolysis reactions to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(2,4,5-trifluorophenyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole derivatives, while substitution reactions can introduce various functional groups onto the trifluorophenyl ring .
Scientific Research Applications
5-(2,4,5-trifluorophenyl)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2,4,5-trifluorophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of dipeptidyl peptidase-4 (DPP-4), which is relevant in the context of diabetes treatment .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trifluorophenylacetic acid: Shares the trifluorophenyl group but differs in the functional group attached to the phenyl ring.
2,4,5-Trichlorophenoxyacetic acid: Similar in having multiple halogen substitutions on the phenyl ring but contains chlorine instead of fluorine.
Uniqueness
5-(2,4,5-trifluorophenyl)-1H-pyrazol-3-amine is unique due to the combination of the trifluorophenyl group and the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H6F3N3 |
|---|---|
Molecular Weight |
213.16 g/mol |
IUPAC Name |
5-(2,4,5-trifluorophenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H6F3N3/c10-5-2-7(12)6(11)1-4(5)8-3-9(13)15-14-8/h1-3H,(H3,13,14,15) |
InChI Key |
RYGQDKXEEWRDEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)C2=CC(=NN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13620362.png)
